3-(4-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Overview
Description
The compound “3-(4-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” is a heterocyclic compound . It contains a pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles .
Synthesis Analysis
The synthesis of similar compounds has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The synthesis involves the use of a Cu (I) catalyst in the presence of 1,3-dipolar organic azide and terminal alkyne .Scientific Research Applications
Antimicrobial and Antibacterial Applications
Compounds with triazole and pyrimidine cores, such as 1,2,3-triazole and 1,2,4-triazole hybrids, have been highlighted for their potent antibacterial activity against Staphylococcus aureus, a significant pathogen in both nosocomial and community settings. These compounds are explored for their dual or multiple mechanisms of action against bacterial infections, demonstrating the importance of such structures in developing novel anti-infective agents (Li & Zhang, 2021).
Sedative Hypnotics in Insomnia Treatment
Zaleplon, a non-benzodiazepine sedative hypnotic, showcases the relevance of pyrimidin-7-one derivatives in clinical use for treating insomnia. This example underlines the compound's potential in CNS-related applications, where its structural features might contribute to therapeutic effects with possibly reduced side effects (Heydorn, 2000).
Hybrid Catalysts in Medicinal Chemistry
Hybrid catalysts involving pyrimidine scaffolds, such as pyrano[2,3-d]pyrimidines, are crucial for synthesizing various medicinally relevant compounds. These catalysts facilitate the development of novel therapeutic agents by enabling diverse synthetic pathways, highlighting the importance of such structures in medicinal chemistry (Parmar, Vala, & Patel, 2023).
Optical Sensors and Material Science
Pyrimidine-based compounds serve as excellent materials for constructing optical sensors, indicating the versatility of this structural motif beyond medicinal applications. Such compounds' ability to form coordination and hydrogen bonds makes them suitable for developing sensitive and selective sensing materials (Jindal & Kaur, 2021).
Antimalarial Chemotherapy
The quest for novel antimalarial agents has led to exploring the pyrimidine biosynthetic pathway for drug targets, with compounds inhibiting enzymes such as dihydroorotate dehydrogenase showing promise. This underscores the potential utility of related chemical structures in combating malaria and other parasitic diseases (Phillips & Rathod, 2010).
properties
IUPAC Name |
3-(4-methylphenyl)-6H-triazolo[4,5-d]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c1-7-2-4-8(5-3-7)16-10-9(14-15-16)11(17)13-6-12-10/h2-6H,1H3,(H,12,13,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXWEYGSHCIMQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)NC=N3)N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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